4,4,4-Trichlorobutylene oxide
Overview
Description
4,4,4-Trichlorobutylene oxide is a synthetic organic compound characterized by the presence of an epoxy group and three chlorine atoms attached to a butane backbone. It appears as a clear yellow liquid and is slightly soluble in water . This compound is known for its high reactivity, particularly due to the presence of the epoxy group, which makes it a valuable intermediate in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4,4-Trichlorobutylene oxide can be synthesized through the reaction of allyl alcohol with chloroform in the presence of a radical initiator. The reaction is typically carried out under high temperature (100 to 150°C) and high pressure (80 to 90 psi) conditions . The radical initiator can be an organic peroxide, per ester, or azo compound, such as t-butyl per benzoate or azobisisobutyronitrile .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous addition of allyl alcohol to chloroform, ensuring that chloroform is always present in molar excess. This method allows for efficient control of the reaction and maximizes yield .
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trichlorobutylene oxide undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of catalysts or when heated, which can be a violent reaction.
Reactions with Acids and Bases: It reacts with acids, bases, and oxidizing and reducing agents.
Ring-Opening Reactions: The epoxy group can undergo ring-opening reactions, which can proceed via S_N2 or S_N1 mechanisms depending on the reaction conditions.
Common Reagents and Conditions:
Catalysts: Manganese carbonyl is used as a catalyst in polymerization reactions.
Acids and Bases: Various acids and bases can be used to induce ring-opening reactions.
Major Products:
Poly(methyl methacrylate) and Poly(vinyl acetate): These polymers are formed when this compound is used as an initiator in polymerization reactions.
Chloroalcohols: Formed during ring-opening reactions with hydrochloric acid.
Scientific Research Applications
4,4,4-Trichlorobutylene oxide has several applications in scientific research:
Polymer Chemistry: It is used as an initiator in the polymerization of methyl methacrylate and vinyl acetate, leading to the formation of polymers with epoxy groups.
Material Science: It is used in the synthesis of thermoresistant polymer composites, enhancing their thermal stability and mechanical properties.
Industrial Applications: It serves as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The reactivity of 4,4,4-Trichlorobutylene oxide is primarily due to the presence of the epoxy group. This group can undergo ring-opening reactions, which can be catalyzed by acids, bases, or other nucleophiles. The compound can also polymerize in the presence of catalysts or when heated, leading to the formation of high molecular weight polymers .
Comparison with Similar Compounds
1,2-Epoxybutane: Similar in structure but lacks the chlorine atoms, making it less reactive.
4,4,4-Trichlorobutanol: Contains the same chlorine atoms but lacks the epoxy group, resulting in different reactivity and applications.
Uniqueness: 4,4,4-Trichlorobutylene oxide is unique due to the combination of the epoxy group and three chlorine atoms, which confer high reactivity and versatility in various chemical processes. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-(2,2,2-trichloroethyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl3O/c5-4(6,7)1-3-2-8-3/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYDNXCYDWWSPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl3O | |
Record name | 1,2-EPOXY-4,4,4-TRICHLOROBUTANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20346 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8025250 | |
Record name | 1,2-Epoxy-4,4,4-trichlorobutane | |
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Molecular Weight |
175.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2-epoxy-4,4,4-trichlorobutane is a clear yellow liquid. (NTP, 1992), Yellow liquid; [CAMEO] | |
Record name | 1,2-EPOXY-4,4,4-TRICHLOROBUTANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20346 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,1,1-Trichloro-3,4-epoxybutane | |
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Solubility |
0.1 to 1 mg/mL at 64 °F (NTP, 1992) | |
Record name | 1,2-EPOXY-4,4,4-TRICHLOROBUTANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20346 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
3083-25-8 | |
Record name | 1,2-EPOXY-4,4,4-TRICHLOROBUTANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20346 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-(2,2,2-Trichloroethyl)oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3083-25-8 | |
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Record name | 1,1,1-Trichloro-3,4-epoxybutane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003083258 | |
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Record name | Oxirane, 2-(2,2,2-trichloroethyl)- | |
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Record name | 1,2-Epoxy-4,4,4-trichlorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8025250 | |
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Record name | (2,2,2-trichloroethyl)oxirane | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.442 | |
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Record name | (2,2,2-TRICHLOROETHYL)OXIRANE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NI022UOH8G | |
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Record name | 1,1,1-TRICHLORO-3,4-EPOXYBUTANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6079 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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